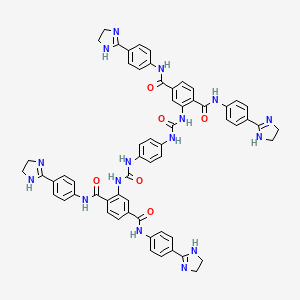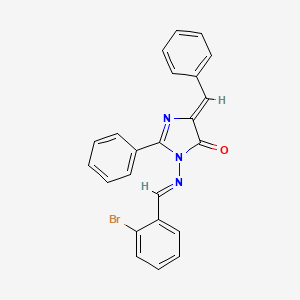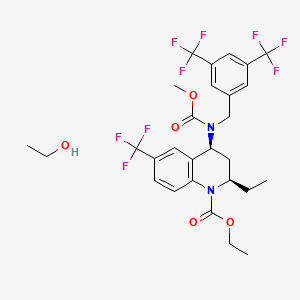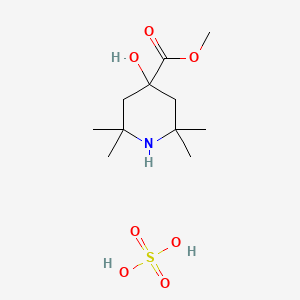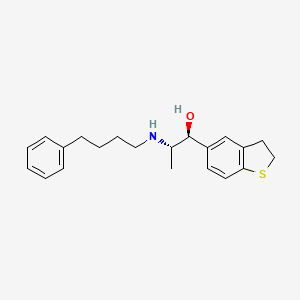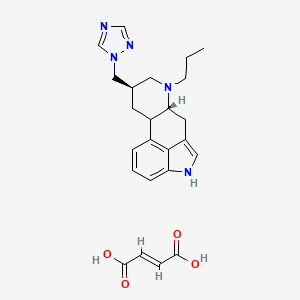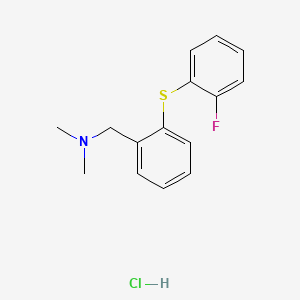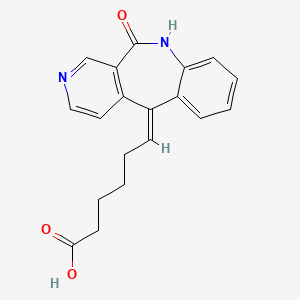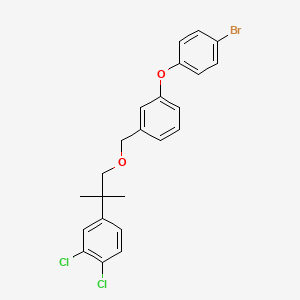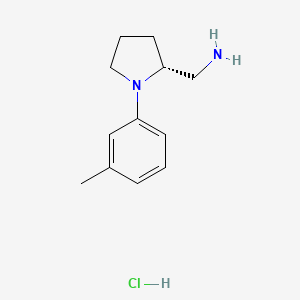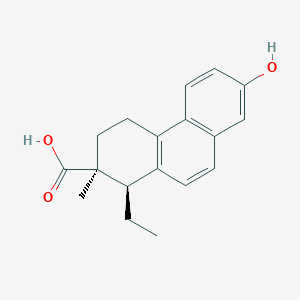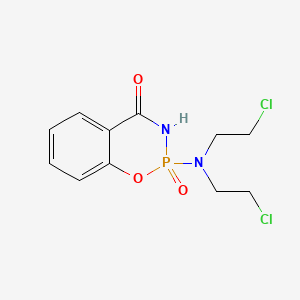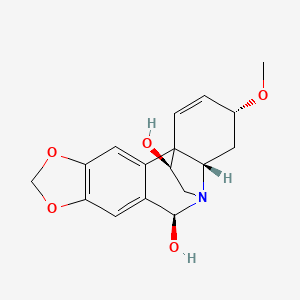
Crinamine, 6-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crinamine, 6-hydroxy- is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Crinum. This compound is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The structure of Crinamine, 6-hydroxy- includes a 5,10b-ethanophenanthridine skeleton, which is a characteristic feature of many Amaryllidaceae alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Crinamine, 6-hydroxy- typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the 5,10b-ethanophenanthridine core through a Pictet-Spengler reaction, followed by various oxidation and reduction steps to introduce the hydroxyl group at the 6-position . Specific reaction conditions often involve the use of strong acids or bases, oxidizing agents like selenium dioxide, and reducing agents such as lithium aluminium hydride .
Industrial Production Methods
Industrial production of Crinamine, 6-hydroxy- is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of plant cell cultures, are being explored to produce this compound more efficiently. These methods involve the cultivation of Crinum species in controlled environments to enhance the yield of Crinamine, 6-hydroxy- and other related alkaloids .
化学反応の分析
Types of Reactions
Crinamine, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds within the molecule to single bonds, altering its biological activity.
Substitution: The aromatic rings in Crinamine, 6-hydroxy- can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Crinamine, 6-hydroxy-, each with potentially different biological activities .
科学的研究の応用
Chemistry: Used as a model compound for studying the synthesis and reactivity of Amaryllidaceae alkaloids.
Medicine: Demonstrated significant anticancer activity by inducing apoptosis in cancer cells, inhibiting cell proliferation, migration, and angiogenesis.
Industry: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.
作用機序
The mechanism of action of Crinamine, 6-hydroxy- involves several molecular targets and pathways:
Apoptosis Induction: Crinamine, 6-hydroxy- induces apoptosis in cancer cells by downregulating cancer-related genes such as AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA.
Anti-Angiogenic Activity: Inhibits the secretion of vascular endothelial growth factor A (VEGF-A) in cancer cells, reducing blood vessel development.
Inhibition of Cell Migration: Suppresses the expression of positive regulators of epithelial-mesenchymal transition, such as SNAI1 and VIM.
類似化合物との比較
Crinamine, 6-hydroxy- is part of a larger group of Amaryllidaceae alkaloids, which include:
Haemanthamine: Similar structure but lacks the hydroxyl group at the 6-position.
Haemanthidine: Another related compound with a similar core structure but different functional groups.
Galanthamine: A well-known alkaloid used in the treatment of Alzheimer’s disease.
The uniqueness of Crinamine, 6-hydroxy- lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
545-66-4 |
|---|---|
分子式 |
C17H19NO5 |
分子量 |
317.34 g/mol |
IUPAC名 |
(11S,13S,15R,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol |
InChI |
InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14-,15+,16-,17?/m0/s1 |
InChIキー |
ZSTPNQLNQBRLQF-WPAVILSMSA-N |
異性体SMILES |
CO[C@@H]1C[C@H]2C3(C=C1)[C@@H](CN2[C@H](C4=CC5=C(C=C34)OCO5)O)O |
正規SMILES |
COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


